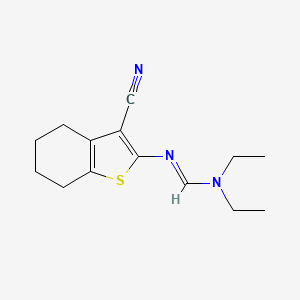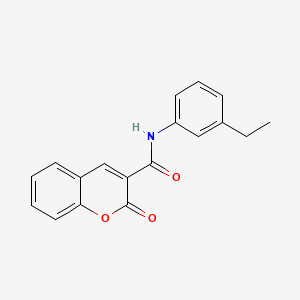![molecular formula C16H18N2O4S2 B5701513 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the development and survival of B-cells. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various B-cell malignancies.
Mechanism of Action
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking BCR signaling and downstream signaling pathways such as NF-κB and AKT. This leads to the induction of apoptosis in malignant B-cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit BTK activity in a dose-dependent manner, with an IC50 value of 0.85 nM. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated excellent selectivity for BTK, with minimal off-target effects on other kinases. In vivo studies have shown that 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide effectively inhibits BTK and suppresses tumor growth in xenograft models of CLL and DLBCL.
Advantages and Limitations for Lab Experiments
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limited solubility in aqueous solutions and potential for off-target effects at higher doses may pose challenges in certain experimental settings.
Future Directions
There are several future directions for the research and development of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide. One area of focus is the optimization of dosing regimens and combination therapies to enhance its therapeutic efficacy. Another area of interest is the exploration of its potential applications in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Furthermore, the development of biomarkers for patient selection and monitoring of treatment response may further enhance the clinical utility of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide.
Synthesis Methods
The synthesis of 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 3-(4-morpholinylsulfonyl)aniline in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide as a white solid with a purity of over 99%.
Scientific Research Applications
5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting BTK and suppressing BCR signaling, leading to apoptosis of malignant B-cells. 5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide has also demonstrated synergy with other agents such as venetoclax and lenalidomide, further enhancing its therapeutic potential.
properties
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-12-5-6-15(23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-7-9-22-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHWKGFOHPRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)



![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)

![ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5701474.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
